HIV-1 protease-IN-8

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

HIV-1 protease-IN-8 is a potent inhibitor of the HIV-1 protease enzyme, which plays a crucial role in the life cycle of the human immunodeficiency virus (HIV). This compound has shown significant efficacy in inhibiting the replication of HIV-1, making it a valuable candidate in the development of antiretroviral therapies. This compound is particularly effective against both wild-type and drug-resistant strains of HIV-1 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HIV-1 protease-IN-8 involves several key steps. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups to enhance its inhibitory activity. Common reagents and conditions used in the synthesis include:

i-BuNH₂, CH₃CN, 80°C, 6 hours:

Aryl sulfonyl chloride, DIEA, DMAP, THF, 0°C to room temperature, 3-5 hours: This step introduces an aryl sulfonyl group.

CH₂Cl₂-CF₃COOH (11), 0°C to room temperature, 3 hours: This step involves the removal of protecting groups.

H₂ (gas), 50 psi, 10% Pd/C, CH₃OH, room temperature, 2 hours: This step involves hydrogenation.

EDCI, HOBt, DMAP, anhydrous DMF, argon, 0°C to room temperature, 3 hours: This step involves the coupling of various functional groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

HIV-1 protease-IN-8 undergoes several types of chemical reactions, including:

Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidizing agents: Such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reducing agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution reagents: Such as alkyl halides and aryl halides.

Major Products

Scientific Research Applications

HIV-1 protease-IN-8 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.

Biology: Employed in research on HIV-1 replication and the development of drug resistance.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of HIV/AIDS.

Industry: Utilized in the development of new antiretroviral drugs and formulations

Mechanism of Action

HIV-1 protease-IN-8 exerts its effects by binding to the active site of the HIV-1 protease enzyme, thereby inhibiting its activity. This prevents the cleavage of viral polyproteins into functional proteins, which is essential for the maturation and replication of the virus. The compound targets specific molecular pathways involved in the life cycle of HIV-1, making it a potent inhibitor of viral replication .

Comparison with Similar Compounds

HIV-1 protease-IN-8 is unique in its high potency and efficacy against both wild-type and drug-resistant strains of HIV-1. Similar compounds include:

Darunavir: Another potent HIV-1 protease inhibitor with a similar mechanism of action.

Atazanavir: Known for its effectiveness in inhibiting HIV-1 protease but with different pharmacokinetic properties.

Lopinavir: Often used in combination with other antiretroviral drugs for enhanced efficacy

This compound stands out due to its superior binding affinity and resistance to common mutations in the HIV-1 protease enzyme, making it a promising candidate for future antiretroviral therapies.

Biological Activity

HIV-1 protease inhibitors (PIs) are crucial in the treatment of HIV/AIDS, targeting the viral protease enzyme to prevent viral replication. Among these, HIV-1 protease-IN-8 represents a significant advancement in the design of PIs. This article delves into the biological activity of this compound, examining its mechanism of action, efficacy against resistant strains, and its role in apoptosis and immune response modulation.

This compound operates by binding to the active site of the HIV-1 protease, inhibiting its function. The inhibitor's design focuses on fitting within the substrate envelope of the protease, which is critical for maintaining potency while minimizing resistance development. Studies have shown that modifications to existing PIs can enhance binding affinity and efficacy .

Binding Affinity and Resistance

The inhibitor demonstrates a high binding affinity with a Ki value of less than 5 pM against wild-type HIV-1 protease. Importantly, it retains robust activity against multiple drug-resistant variants of the virus. This is particularly relevant as resistance to PIs is a major challenge in HIV treatment .

Apoptosis Induction

Research indicates that this compound may induce apoptosis in T cells through its interaction with procaspases. Specifically, it cleaves procaspase 8, leading to a cascade that activates downstream caspases, ultimately resulting in cell death . This action highlights not only the inhibitor's antiviral properties but also its potential cytotoxic effects on infected cells.

CARD8 Inflammasome Activation

Recent findings suggest that this compound activates the CARD8 inflammasome, which plays a role in innate immune responses. The activation occurs through recognition of the enzymatic activity of HIV protease, leading to increased IL-1β secretion and pyroptosis in infected cells . This mechanism underscores the dual role of HIV-1 protease inhibitors in both inhibiting viral replication and modulating host immune responses.

Efficacy Against Resistant Strains

A series of studies have evaluated the efficacy of this compound against various resistant strains. For instance, when subjected to escalating concentrations in vitro, HIV-1 strains with known resistance mutations were still susceptible to inhibition by IN-8. This suggests a high genetic barrier to resistance and reinforces its potential as a therapeutic agent .

Longitudinal Studies on Stability and Resistance

Longitudinal analyses have shown that despite mutations associated with resistance, the structural stability of HIV-1 protease remains largely intact. This stability allows for continued efficacy of inhibitors like IN-8 across different viral strains and patient populations .

Comparative Data Table

| Parameter | This compound | Other PIs |

|---|---|---|

| Binding Affinity (K_i) | < 5 pM | Varies (typically > 10 pM) |

| Efficacy Against Resistant Strains | High | Moderate to Low |

| Apoptosis Induction | Yes | Yes |

| Inflammasome Activation | Yes | Varies |

Properties

Molecular Formula |

C25H35N3O5S |

|---|---|

Molecular Weight |

489.6 g/mol |

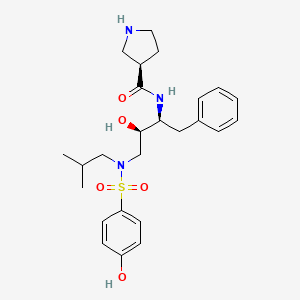

IUPAC Name |

(3R)-N-[(2S,3R)-3-hydroxy-4-[(4-hydroxyphenyl)sulfonyl-(2-methylpropyl)amino]-1-phenylbutan-2-yl]pyrrolidine-3-carboxamide |

InChI |

InChI=1S/C25H35N3O5S/c1-18(2)16-28(34(32,33)22-10-8-21(29)9-11-22)17-24(30)23(14-19-6-4-3-5-7-19)27-25(31)20-12-13-26-15-20/h3-11,18,20,23-24,26,29-30H,12-17H2,1-2H3,(H,27,31)/t20-,23+,24-/m1/s1 |

InChI Key |

IBZXXQSXINCLJJ-FGCOXFRFSA-N |

Isomeric SMILES |

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCNC2)O)S(=O)(=O)C3=CC=C(C=C3)O |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)C2CCNC2)O)S(=O)(=O)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.